

A Comprehensive Technical Guide to the Spectroscopic Data of Isobutyl-Bpin

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Compound of Interest

Compound Name: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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This technical guide provides a detailed overview of the spectroscopic data for isobutylboronic acid pinacol ester, commonly referred to as isobutyl-Bpin. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for isobutyl-Bpin. While direct experimental spectra for isobutyl-Bpin are not consistently published across all techniques, the data presented is based on closely related structures and predictive models.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Isobutyl-Bpin

Nucleus	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
^1H NMR	~0.75	d	~7.5	-CH ₂ -Bpin
	~0.95	d	~6.5	-CH(CH ₃) ₂
	~1.24	s	-C(CH ₃) ₂ (pinacol)	
	~1.80	m	-CH(CH ₃) ₂	
^{13}C NMR	~22.5		-CH(CH ₃) ₂	
	~24.8		-C(CH ₃) ₂ (pinacol)	
	~25.5		-CH(CH ₃) ₂	
	~38 (broad)		-CH ₂ -Bpin	
	~83.0		-O-C(CH ₃) ₂ -	
^{11}B NMR	~34	br s		-Bpin

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The carbon attached to the boron atom often shows a broad signal in the ^{13}C NMR spectrum due to quadrupolar relaxation.

Table 2: Infrared (IR) Spectroscopic Data for Isobutyl-Bpin

Frequency (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretching (alkyl)
~1370-1380	Medium-Strong	B-O stretching
~1145	Strong	C-O stretching

Table 3: Mass Spectrometry (MS) Data for Isobutyl-Bpin

m/z	Relative Intensity (%)	Assignment
[M+H] ⁺ (e.g., 199.1813)	Varies	Molecular ion peak (calculated for C ₁₀ H ₂₂ BO ₂)
Varies	Varies	Fragmentation pattern may show loss of isobutyl group or parts of the pinacol group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of isobutyl-Bpin is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
- **¹H NMR Acquisition:** A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- **¹³C NMR Acquisition:** A proton-decoupled pulse program is used to acquire the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR.
- **¹¹B NMR Acquisition:** A specific probe tuned to the boron frequency is used. The spectrum is acquired with a broad spectral width to observe the characteristically broad boron signal.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

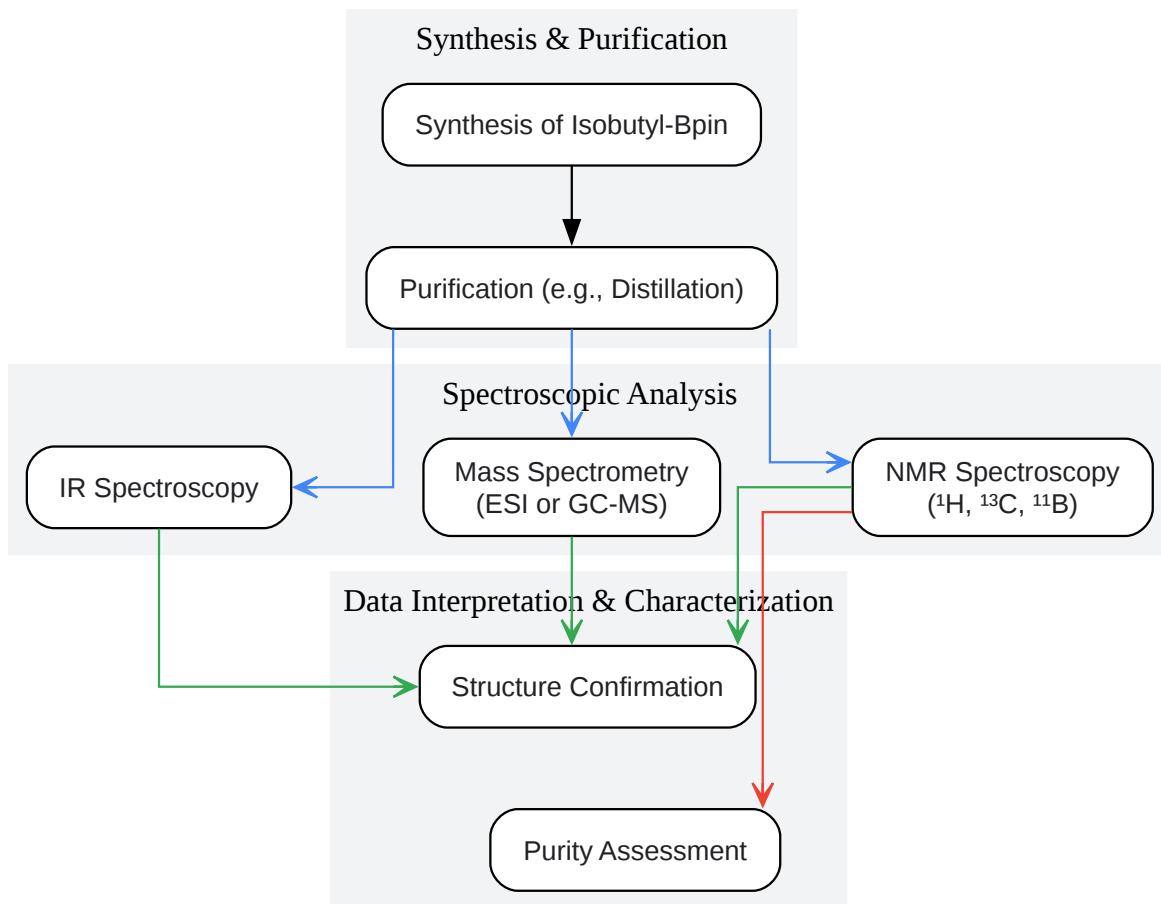
- Sample Preparation: A small drop of neat isobutyl-Bpin oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of isobutyl-Bpin is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
- Data Acquisition:
 - ESI-MS: The sample solution is infused into the ESI source. The mass analyzer is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
 - GC-MS (for EI): The sample can be introduced via a Gas Chromatograph (GC) for separation prior to ionization. The EI source at 70 eV will cause fragmentation, providing structural information.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of isobutyl-Bpin is illustrated in the diagram below.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of isobutyl-Bpin.

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